3-(1H-1,2,4-triazol-1-yl)butan-2-amine
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Overview
Description
3-(1H-1,2,4-triazol-1-yl)butan-2-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science.
Mechanism of Action
Target of Action
It’s known that triazole compounds can bind with a variety of enzymes and receptors in biological systems . They show broad biological activities in both agrichemistry and pharmacological chemistry .
Mode of Action
Triazole compounds are known to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions enable the triazole compounds to bind with their targets and induce changes.
Biochemical Pathways
It’s known that certain triazole compounds can inhibit the biosynthesis of gibberellin, a plant hormone, by inhibiting the enzyme ent-kaurene oxidase . This enzyme catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid, a biosynthetic precursor of gibberellin .
Pharmacokinetics
The compound is soluble in chloroform, ethyl acetate, and methanol , which suggests it may have good bioavailability.
Result of Action
Certain triazole compounds have been found to have physiological activity as plant growth regulators . For example, they can promote root length and influence the levels of endogenous hormones in plants .
Action Environment
The compound has a melting point of 62-64 °c and a boiling point of 2833±420 °C , suggesting that it is stable under a wide range of temperatures. It can be stored at room temperature , indicating that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems . This suggests that 3-(1H-1,2,4-triazol-1-yl)butan-2-amine may interact with enzymes, proteins, and other biomolecules, influencing their function and the nature of biochemical reactions.
Cellular Effects
Related triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given the ability of triazole compounds to bind with various biomolecules, it is plausible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(1H-1,2,4-triazol-1-yl)butan-2-amine typically involves the reaction of 1H-1,2,4-triazole with butan-2-amine under specific conditions. One common method involves the use of phthalic anhydride and 1,4-dioxane as solvents . The reaction is carried out under reflux conditions to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1H-1,2,4-triazol-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as manganese dioxide (MnO2) in ethyl acetate.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include solvents like chloroform, ethyl acetate, and methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-1,2,4-triazol-1-yl)butan-2-amine has several scientific research applications:
Comparison with Similar Compounds
3-(1H-1,2,4-triazol-1-yl)butan-2-amine can be compared with other similar compounds such as:
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound is used as an intermediate in the synthesis of paclobutrazol, a triazole fungicide.
Uniconazole: A triazole derivative used as a plant growth regulator.
Paclobutrazol: Another triazole fungicide that inhibits gibberellin biosynthesis.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5(7)6(2)10-4-8-3-9-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLBLMYFEQNWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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